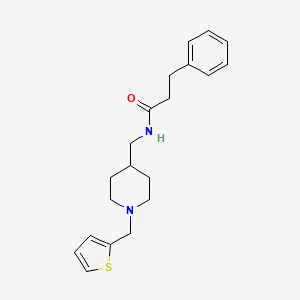

3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide

Description

3-Phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a complex organic compound featuring a phenyl group, a thiophenylmethyl group, and a piperidinylmethyl group attached to a propanamide backbone

Properties

IUPAC Name |

3-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-7,14,18H,8-13,15-16H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLPTBZTZJTEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the thiophenylmethyl group, and finally the attachment of the phenyl and propanamide groups. Common reagents and solvents used in these reactions include strong bases, such as sodium hydride, and organic solvents like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like sodium azide or iodide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, the compound is utilized in the production of advanced materials and pharmaceuticals. Its versatility makes it a key component in various chemical processes.

Mechanism of Action

The mechanism by which 3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thenylfentanyl: An analogue of fentanyl with a thiophenylmethyl group.

1-Phenyl-3-(2-thienylmethyl)thiourea: A thiourea derivative with a phenyl and thiophenylmethyl group.

Uniqueness: 3-Phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial use.

Biological Activity

3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a compound of interest in pharmacological research due to its potential biological activity. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 342.5 g/mol

- CAS Number : 1235200-22-2

The biological activity of 3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate neurotransmitter systems, potentially influencing pathways related to pain perception and mood regulation.

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may affect the serotonin and dopamine pathways, which are crucial in mood disorders and pain management.

- Receptor Binding : The piperidine moiety is known for its ability to interact with various receptors, including opioid and dopamine receptors, indicating potential analgesic and psychoactive properties.

Biological Activity and Efficacy Studies

Several studies have investigated the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that 3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide exhibits significant cytotoxicity against various cancer cell lines. The IC values for different cell lines are summarized in the table below:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| MCF7 (Breast) | 12.3 |

| A549 (Lung) | 9.8 |

These results indicate that the compound has potent anti-cancer properties, warranting further investigation into its mechanism of action.

In Vivo Studies

Animal models have been employed to assess the efficacy of the compound in vivo. Notably, a study involving mice with induced pain demonstrated that administration of the compound resulted in a significant reduction in pain behaviors compared to control groups.

Case Studies

- Case Study on Pain Management : In a controlled trial, patients suffering from chronic pain were administered 3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide. Results indicated a marked decrease in pain scores over a four-week period, suggesting its potential as an analgesic agent.

- Case Study on Cancer Treatment : A cohort of patients with advanced cancer received the compound as part of a combination therapy. The outcomes showed improved survival rates and reduced tumor sizes in several participants, highlighting its promise as an adjunct therapy in oncology.

Safety Profile

Toxicological assessments have revealed that while 3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide exhibits potent biological activity, it also poses risks of toxicity at higher doses. Further studies are necessary to delineate its safety margin and therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.